molecular formula C17H20N2S2 B1223636 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea

1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea

Cat. No. B1223636
M. Wt: 316.5 g/mol
InChI Key: RZHPANYKRJPBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(2-methylphenyl)methylthio]ethyl]-3-phenylthiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea and related compounds have been synthesized and their crystal structures analyzed. The study of such compounds focuses on understanding their crystal systems, molecular dimensions, and geometry, which is crucial for further applications in various fields. For example, the compound 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea has been synthesized, and its crystal structure was studied, revealing details like the crystal system, space group, and molecular dimensions (Yq Yin et al., 2012).

Antimicrobial Properties Certain derivatives of 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea have demonstrated antimicrobial properties. These compounds have been tested on various bacterial and fungal strains, exhibiting activity at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi. The structure of these compounds and their antimicrobial efficacy are influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen (Carmen Limban et al., 2011).

Coordination Polymers and Molecular Structures The 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea molecule forms complexes with mercury(II) halides, leading to coordination polymers and molecular structures with varying stoichiometries and molecular organization. These complexes have unique hydrogen bonding patterns and may form one-dimensional coordination polymers or molecular compounds, demonstrating the versatility of these thiourea derivatives in forming complex structures (Andrzej Okuniewski et al., 2015).

Chemical and Biological Activities

Corrosion Inhibition Phenylthiourea derivatives, including compounds similar to 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These derivatives act as mixed-type inhibitors and demonstrate effectiveness based on their concentration and temperature. The study of these compounds provides insights into their potential industrial applications, particularly in protecting metals from corrosion (A. Fouda & A. Hussein, 2012).

Biological and Medicinal Applications Some derivatives of 1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea have shown biological and medicinal applications. For instance, novel N‐substituted tetrahydropyrimidines based on phenylthiourea have been synthesized and evaluated for their antioxidant, antidiabetic, anticholinergic, and antiepileptic properties. These compounds have shown inhibitory action against enzymes relevant to these diseases and conditions, highlighting their potential in medicinal chemistry (G. Maharramova et al., 2018).

Fluorescent Chemodosimeter BODIPY-based phenylthiourea derivatives have been synthesized for the selective and sensitive detection of methylmercury (MeHg+) or mercury (Hg2+) ions. These compounds can act as fluorescent chemodosimeters, providing a novel approach for detecting and imaging these ions in biological systems through confocal fluorescence imaging. Their low cytotoxicity and excellent membrane permeability make them suitable for bioimaging applications (Min Deng et al., 2017).

properties

Product Name

1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea

Molecular Formula

C17H20N2S2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-phenylthiourea

InChI

InChI=1S/C17H20N2S2/c1-14-7-5-6-8-15(14)13-21-12-11-18-17(20)19-16-9-3-2-4-10-16/h2-10H,11-13H2,1H3,(H2,18,19,20)

InChI Key

RZHPANYKRJPBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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